

# Application Note and Protocol: MTS In Vitro Cell Viability Assay

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## Compound of Interest

Compound Name: Tbt dc

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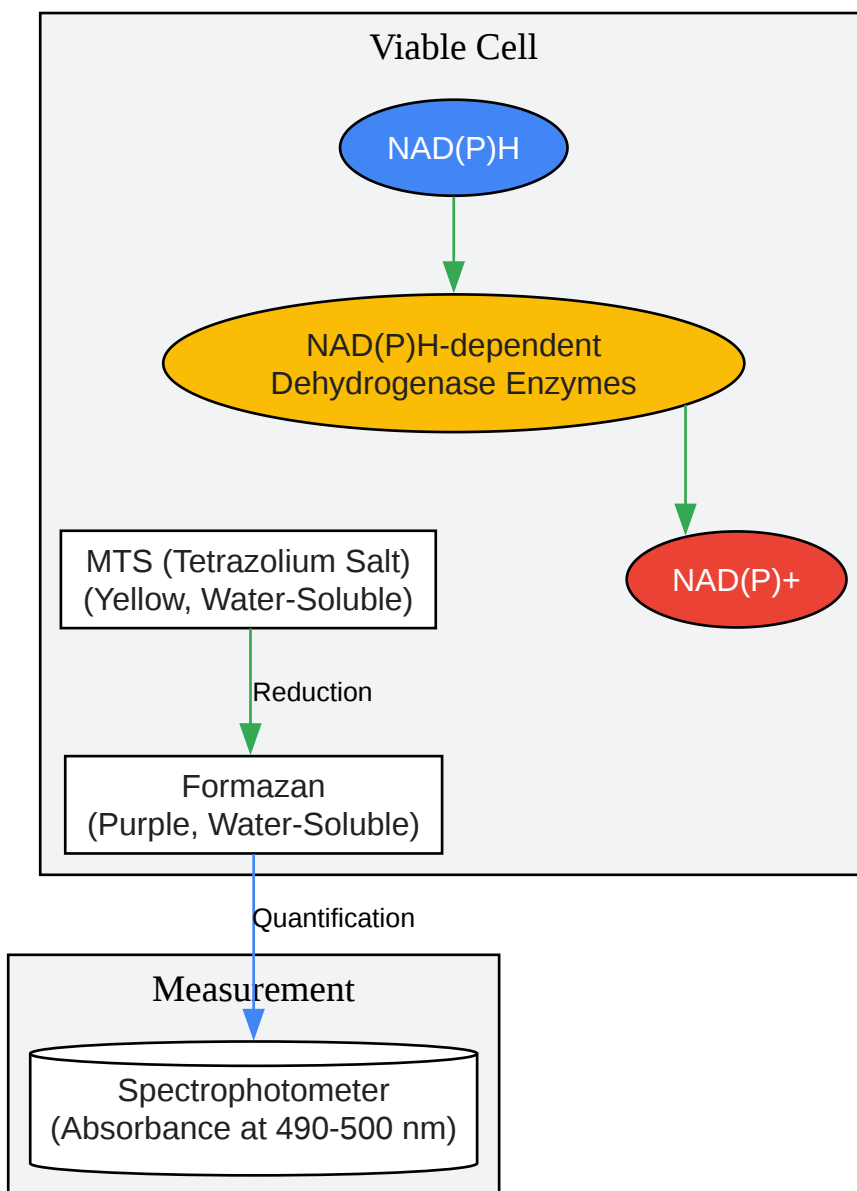
For Researchers, Scientists, and Drug Development Professionals

## Introduction

The MTS assay is a colorimetric method for determining the number of viable, metabolically active cells in culture.[1][2] It is a widely used technique in cell biology and drug discovery for assessing cell proliferation, cytotoxicity, and chemosensitivity.[2] The assay utilizes a novel tetrazolium compound, 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt (MTS).[2] In the presence of an electron coupling reagent, such as phenazine methosulfate (PMS), MTS is bio-reduced by dehydrogenase enzymes in metabolically active cells to form a colored, aqueous soluble formazan product.[1][2] The amount of formazan produced, as measured by the absorbance at 490-500 nm, is directly proportional to the number of living cells in the culture.[1][3][4] This assay offers a non-radioactive, rapid, and convenient method for assessing cell viability, as the soluble formazan product eliminates the need for a separate solubilization step.[2][3]

## Principle of the Assay

The core principle of the MTS assay lies in the metabolic activity of viable cells. NAD(P)H-dependent dehydrogenase enzymes, which are present in metabolically active cells, reduce the MTS tetrazolium compound into a purple-colored formazan product.[3] This conversion is facilitated by an intermediate electron coupling reagent. The resulting soluble formazan can be quantified by measuring its absorbance, providing a direct correlation to the number of viable cells.



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Caption: Principle of the MTS Cell Viability Assay.

## Experimental Protocol

This protocol provides a general guideline for performing the MTS assay in a 96-well plate format. Optimization of cell number, incubation times, and reagent concentrations may be necessary for specific cell types and experimental conditions.

## Materials

- Cells of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- MTS reagent solution (commercially available, e.g., CellTiter 96® AQueous One Solution)[[1](#)]  
[\[5\]](#)
- 96-well clear or opaque-walled tissue culture plates
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 490-500 nm[\[4\]](#)
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

## Methodology

- Cell Seeding:
  - Harvest and count cells.
  - Dilute the cell suspension to the desired concentration in complete culture medium.
  - Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well should be determined empirically but typically ranges from 1,000 to 100,000 cells per well.
  - Include control wells:
    - No-cell control: 100 µL of culture medium without cells to serve as a background control.
    - Untreated control: Cells treated with vehicle only to represent 100% viability.

- Incubate the plate for 24 hours (or the desired duration for cell attachment and growth) in a humidified incubator.
- Treatment:
  - Prepare stock solutions of the test compounds.
  - Add the desired concentrations of the test compounds to the appropriate wells. For consistent volumes, it is recommended to add a small volume (e.g., 10 µL) of a more concentrated stock solution.
  - Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
- MTS Reagent Addition and Incubation:
  - Following the treatment period, add 20 µL of the MTS reagent solution to each well, including the control wells.[\[1\]](#)[\[5\]](#)
  - Gently tap the plate to mix.
  - Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[\[5\]](#) The optimal incubation time will depend on the cell type and density and should be determined experimentally.
- Data Acquisition:
  - After incubation, measure the absorbance of each well at 490 nm using a microplate reader.[\[1\]](#)[\[5\]](#)

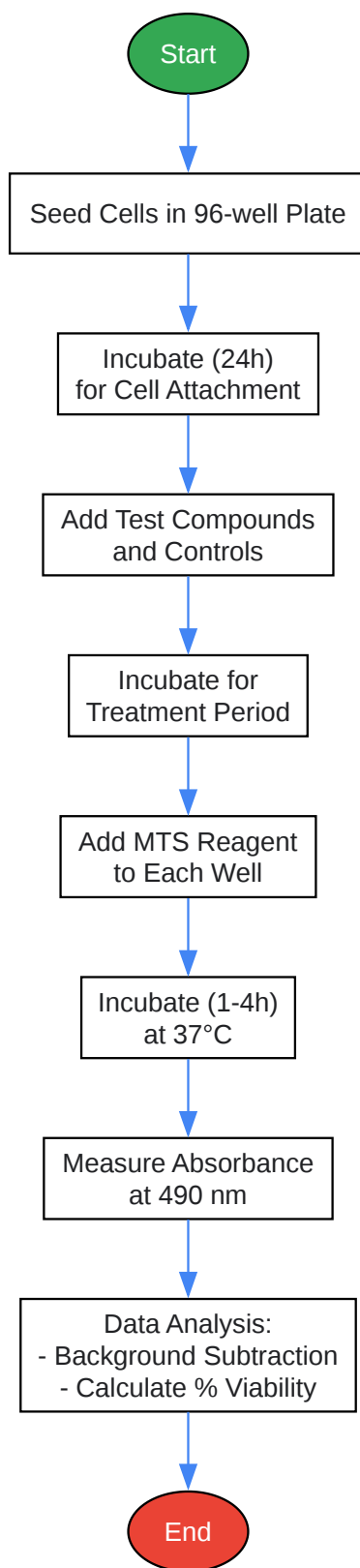
## Data Analysis

- Background Subtraction: Subtract the average absorbance of the no-cell control wells from the absorbance of all other wells.
- Calculation of Cell Viability: Express the results as a percentage of the untreated control.
  - % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100[\[5\]](#)

## Data Presentation

Parameter	Recommended Range/Value	Notes
Cell Seeding Density	1,000 - 100,000 cells/well	Optimize for your specific cell line and experiment duration.
Volume of Cell Suspension	100 µL/well	For a 96-well plate format.
Volume of MTS Reagent	20 µL/well	For a final volume of 120 µL. <a href="#">[1]</a> <a href="#">[5]</a>
Incubation Time (Post-MTS)	1 - 4 hours	Determine empirically; should be within the linear range of the assay. <a href="#">[5]</a>
Absorbance Wavelength	490 - 500 nm	<a href="#">[3]</a> <a href="#">[4]</a>
Reference Wavelength (Optional)	630 nm or higher	Can be used to subtract background absorbance.

## Experimental Workflow



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Caption: Step-by-step workflow of the MTS cell viability assay.

## Troubleshooting

Issue	Possible Cause	Solution
High background absorbance	Contamination of media or reagents.	Use fresh, sterile reagents and media.
Phenol red in the culture medium.	Use phenol red-free medium or subtract the absorbance of a no-cell control.	
Low signal or poor sensitivity	Insufficient number of viable cells.	Increase the initial cell seeding density or extend the culture period.
Insufficient incubation time with MTS reagent.	Increase the incubation time with the MTS reagent.	
Cell type has low metabolic activity.	Increase the number of cells per well.	
High variability between replicate wells	Uneven cell seeding.	Ensure a homogenous cell suspension before and during seeding.
Edge effects due to evaporation.	Avoid using the outer wells of the plate or ensure proper humidification of the incubator.	
Pipetting errors.	Calibrate pipettes and ensure consistent pipetting technique.	
Non-linear relationship between cell number and absorbance	Cell number is too high, leading to nutrient depletion and slowed metabolism.	Optimize the cell seeding density to ensure cells are in the logarithmic growth phase.
Incubation time with MTS is too long, leading to substrate depletion.	Reduce the incubation time with the MTS reagent.	

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